![molecular formula C9H14Cl2N4 B13462700 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride
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Description
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the imidazo[1,2-a]pyrimidine core structure is known to impart various biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an α-bromocarbonyl compound under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide to facilitate the reaction
Biological Activity
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Structural Information
The molecular formula of this compound is C9H12N4·2HCl, with a molecular weight of approximately 249.14 g/mol. The structure includes a methylimidazo[1,2-a]pyrimidine ring system linked to an ethanamine group, which is significant for its biological properties.
Property | Value |
---|---|
Molecular Formula | C9H12N4·2HCl |
Molecular Weight | 249.14 g/mol |
IUPAC Name | 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine; dihydrochloride |
InChI Key | IHMCFOWGGPQDFP-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=NC(=CN2C=C1)CCN.Cl.Cl |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered gene expression and subsequent effects on cellular behavior.
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound:
-
Study on Cell Lines : A study conducted on human breast cancer cell lines demonstrated that imidazo[1,2-a]pyrimidine derivatives could significantly reduce cell viability at micromolar concentrations.
- Findings : The compound induced apoptosis through caspase activation.
- Reference : PubChem.
-
In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups.
- Findings : Enhanced survival rates were noted in treated groups.
- Reference : .
Properties
Molecular Formula |
C9H14Cl2N4 |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H12N4.2ClH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;;/h3,5-6H,2,4,10H2,1H3;2*1H |
InChI Key |
IHMCFOWGGPQDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CCN.Cl.Cl |
Origin of Product |
United States |
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